Home > Products > Screening Compounds P131731 > Aripiprazole Impurity 4
Aripiprazole Impurity 4 - 1424857-63-5

Aripiprazole Impurity 4

Catalog Number: EVT-1478354
CAS Number: 1424857-63-5
Molecular Formula: C36H42Cl2N4O4
Molecular Weight: 665.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aripiprazole

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, Tourette syndrome, and irritability associated with autistic disorder []. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at 5-HT2A receptors [].

Relevance: Aripiprazole is the parent compound of Aripiprazole Impurity 4. They share the same core structure consisting of a dichlorophenylpiperazine moiety linked to a quinolinone ring system by a butoxy chain []. The difference lies in the presence of a carbonyl group at the 2-position of the quinolinone ring in Aripiprazole Impurity 4, which is absent in Aripiprazole.

Dehydro-Aripiprazole

Compound Description: Dehydro-aripiprazole is the principal active metabolite of aripiprazole and exhibits similar pharmacological activities [].

Relevance: Dehydro-aripiprazole is structurally very similar to Aripiprazole Impurity 4, with both containing the carbonyl group at the 2-position of the quinolinone ring [, ]. They differ in the saturation of the quinolinone ring system, with dehydro-aripiprazole having a double bond between positions 3 and 4, which is absent in Aripiprazole Impurity 4.

Brexpiprazole

Compound Description: Brexpiprazole is an atypical antipsychotic used to treat schizophrenia and as an adjunctive treatment for major depressive disorder []. It exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors [].

Cariprazine

Compound Description: Cariprazine is another atypical antipsychotic medication approved for treating schizophrenia and bipolar disorder []. Similar to Aripiprazole, it functions as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors [].

Relevance: While Cariprazine and Aripiprazole Impurity 4 differ in their core structures, they are grouped together with Aripiprazole and Brexpiprazole as dopamine receptor partial agonists []. This categorization underscores their shared pharmacological targets and potential therapeutic benefits in managing psychosis and mood disorders.

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic medication used to manage symptoms of psychotic disorders like schizophrenia []. It primarily acts as a dopamine D2 receptor antagonist [].

Relevance: Although Haloperidol is structurally different from Aripiprazole Impurity 4, their impact on brain-derived neurotrophic factor (BDNF) and glucocorticoid receptor (GR) levels in the hippocampus and prefrontal cortex, particularly in the context of chronic mild stress, is compared in one study []. This research suggests potential shared pathways or mechanisms of action, despite their structural differences.

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder []. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors [].

Relevance: Risperidone, alongside Aripiprazole and Pipamperone, are frequently prescribed for managing behavioral problems in children with autism spectrum disorders []. While Risperidone has a distinct structure from Aripiprazole Impurity 4, their shared clinical application in pediatric populations highlights a potential area of overlap in terms of their pharmacological effects and safety profiles.

Pipamperone

Compound Description: Pipamperone is an antipsychotic medication primarily used to treat schizophrenia []. It acts as an antagonist at various receptors, including dopamine D2, serotonin 5-HT2A, and histamine H1 receptors [].

Relevance: Pipamperone is mentioned alongside Risperidone and Aripiprazole as antipsychotics frequently prescribed to children with autism spectrum disorders to manage behavioral challenges []. Although Pipamperone's structure differs from Aripiprazole Impurity 4, their shared application in a specific clinical context implies potential similarities in their pharmacological effects on behavior.

Overview

Aripiprazole Impurity 4 is a chemical compound associated with the atypical antipsychotic drug aripiprazole. It is primarily known for its presence as a byproduct during the synthesis of aripiprazole or through degradation processes in pharmaceutical formulations. The molecular formula of Aripiprazole Impurity 4 is C36H42Cl2N4O4C_{36}H_{42}Cl_{2}N_{4}O_{4}, and it has a molecular weight of approximately 665.67 g/mol. Understanding this impurity is crucial, as its presence can affect the efficacy and safety of aripiprazole formulations, necessitating thorough characterization and control during drug manufacturing processes.

Source and Classification

Aripiprazole Impurity 4 is classified as an organic compound and falls under the category of pharmaceutical impurities. It is generated during the synthesis of aripiprazole, which involves complex chemical reactions that can produce various impurities depending on the reaction conditions and starting materials used.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aripiprazole Impurity 4 typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with 1-(2,3-dichlorophenyl)piperazine, which undergoes various reactions to yield the impurity.
  2. Reactions: Common reactions include oxidation, reduction, and substitution. For instance, hydrogen peroxide may be used as an oxidizing agent, while sodium borohydride serves as a reducing agent. Alkyl halides are often employed in substitution reactions.
  3. Purification: After synthesis, purification steps such as high-performance liquid chromatography (HPLC) are utilized to isolate Aripiprazole Impurity 4 from other byproducts and ensure its quality.

Technical Details

The reaction conditions typically involve solvents such as acetonitrile and buffers at specific pH levels to optimize the yield of Aripiprazole Impurity 4.

Molecular Structure Analysis

Structure and Data

The molecular structure of Aripiprazole Impurity 4 includes a dichlorophenyl moiety, which contributes to its biological activity. The compound's structural features can be summarized as follows:

  • Molecular Formula: C36H42Cl2N4O4C_{36}H_{42}Cl_{2}N_{4}O_{4}
  • Molecular Weight: Approximately 665.67 g/mol
  • CAS Number: 1424857-63-5

The structural representation indicates the presence of multiple functional groups that facilitate its interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Aripiprazole Impurity 4 undergoes various chemical reactions, including:

  1. Oxidation: This process may yield hydroxylated derivatives.
  2. Reduction: Reduction reactions can produce dehydrogenated products.
  3. Substitution: This involves replacing one functional group with another, often using alkyl halides.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

Mechanism of Action

Process and Data

Aripiprazole Impurity 4 exhibits biological activity by interacting with several biological systems, particularly through its effects on mitochondrial function and oxidative stress. In cellular studies, it has been observed to induce mitochondrial hyperpolarization and moderate oxidative stress in liver cells, potentially impacting energy production and glucose metabolism.

Moreover, it interacts with cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which are crucial for drug metabolism. These interactions can lead to the formation of reactive metabolites that may contribute to toxicity concerns associated with the impurity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 95%
  • Solubility: Practically insoluble in water but soluble in organic solvents like dimethylformamide.

Chemical Properties

Aripiprazole Impurity 4 exhibits basic properties due to the presence of piperazine moieties in its structure. It has been characterized by various analytical methods including HPLC for quantification in pharmaceutical formulations .

Applications

Scientific Uses

Aripiprazole Impurity 4 has several applications primarily in pharmaceutical research and development:

  • Analytical Reference Standard: It is used as a reference standard for developing analytical methods to quantify impurities in pharmaceutical formulations.
  • Toxicological Studies: Understanding its interaction with biological systems aids in assessing potential safety risks associated with aripiprazole formulations.
  • Drug Development: Insights into how impurities like Aripiprazole Impurity 4 affect drug behavior can inform formulation strategies to enhance therapeutic efficacy while minimizing adverse effects .
Introduction to Aripiprazole Impurity 4

Nomenclature and Chemical Identity of Aripiprazole Impurity 4

Aripiprazole Impurity 4 is systematically identified as 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)-3,4-dihydroquinolin-2(1H)-one. This dimer-like structure features two quinoline-derived moieties connected through aliphatic butoxy linkages while retaining the characteristic dichlorophenylpiperazine pharmacophore of the parent drug [3] [8].

Table 1: Comprehensive Chemical Identity Profile of Aripiprazole Impurity 4

PropertySpecification
CAS Registry Number1424857-63-5
Molecular FormulaC₃₆H₄₂Cl₂N₄O₄
Molecular Weight665.65 g/mol
IUPAC Name7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2(1H)-one
AppearanceWhite to off-white solid powder
SynonymsAripiprazole USP RC H; Aripiprazole Impurity M; 1-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl] Aripiprazole; N-Alkyl Aripiprazole
Solubility CharacteristicsSlightly soluble in chloroform and methanol
Purity Specifications>95% (Analytical grade)

The molecular architecture comprises two partially hydrogenated quinolinone units bridged by butylene chains, with one terminus featuring the characteristic 2,3-dichlorophenylpiperazine group. This configuration results in an extended hydrophobic structure that significantly influences its chromatographic behavior compared to aripiprazole. Analytical characterization confirms a calculated exact mass of 664.2573 Da and a monoisotopic mass of 664.2573 Da, consistent with its elemental composition [3] [6] [7]. The compound is typically supplied as a solid powder with specified purity exceeding 95%, suitable for analytical applications [6] [8].

Structural Differentiation from Aripiprazole Dimer: It is crucial to distinguish Aripiprazole Impurity 4 from the similarly named but structurally distinct "Aripiprazole 4,4'-dimer" (CAS 1797986-18-5), which exhibits a different molecular framework (C₄₈H₅₆Cl₄N₆O₄) featuring an ethane-1,1-diylbis(2,3-dichloro-4,1-phenylene) core. This dimeric compound is classified separately in pharmacopeial standards as a Pharmaceutical Analytical Impurity (PAI) and commands significant cost (approximately $1,700 for 25mg) due to its complex synthesis [2] [4] [10].

Regulatory Context: EP/USP Classification and Pharmacopeial Standards

Within the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) frameworks, Aripiprazole Impurity 4 is formally designated as a specified impurity requiring strict chromatographic monitoring. The USP classifies it under reference codes such as "Aripiprazole USP RC H" and includes it within the broader category of analytical impurities essential for compliance testing [8]. Regulatory standards mandate that manufacturers establish rigorous analytical controls to monitor and limit this impurity throughout the drug product lifecycle.

The Pharmaceutical Analytical Impurity (PAI) program administered by USP provides certified reference materials specifically for analytical applications, though Aripiprazole Impurity 4 itself is not currently distributed as a USP PAI standard. Instead, the structurally distinct "Aripiprazole 4,4'-dimer" (Catalog No. 1A02460) is available through this program with specific storage requirements (2-8°C) and regulatory documentation [2] [4] [10]. The PAI materials serve critical functions in analytical R&D, including:

  • Method development and validation for impurity detection
  • Identification of degradation products under stress conditions
  • System suitability testing during routine quality control
  • Analytical method transfer between laboratories

Table 2: Regulatory Classification and Reference Standards Comparison

CharacteristicAripiprazole Impurity 4Aripiprazole 4,4'-Dimer (PAI)
CAS Number1424857-63-51797986-18-5
Molecular FormulaC₃₆H₄₂Cl₂N₄O₄C₄₈H₅₆Cl₄N₆O₄
Molecular Weight665.65 g/mol922.82 g/mol
Pharmacopeial StatusSpecified impurity in monographsUSP Pharmaceutical Analytical Impurity (PAI)
Reference Material SourceSpecialty chemical suppliers (e.g., BOC Sciences, Simson Pharma)USP Direct (Catalog No. 1A02460)
Storage RequirementsRoom temperature (literature unspecified)2-8°C refrigerated
Primary Regulatory UseQuality control testingAnalytical research and method development

Pharmacopeial monographs for aripiprazole drug substances and products incorporate specific acceptance criteria for this impurity, typically establishing reporting thresholds at 0.05%, identification thresholds at 0.10%, and qualification thresholds at 0.15%, consistent with ICH Q3B(R2) recommendations for new drug products [3] [10]. These thresholds trigger progressively stringent investigative and toxicological evaluation requirements when exceeded.

Role in Pharmaceutical Quality Control: ICH Guidelines and Threshold Limits

Implementation of validated stability-indicating methods for detecting and quantifying Aripiprazole Impurity 4 constitutes an essential quality control requirement throughout aripiprazole manufacturing. Analytical techniques must demonstrate specificity, accuracy, precision, and sensitivity sufficient to reliably measure the impurity at concentrations significantly below ICH thresholds. The impurity profile serves as a critical quality attribute (CQA) that directly reflects process consistency and stability performance [3].

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has emerged as the gold standard for monitoring Aripiprazole Impurity 4. Optimized chromatographic conditions employ:

  • Stationary Phase: C18 column (250mm × 4.6mm, 5μm particle size)
  • Mobile Phase: Ternary gradient system combining potassium dihydrogen phosphate buffer (Mobile Phase A), methanol (Mobile Phase B), and acetonitrile (Mobile Phase C)
  • Detection Wavelength: 220-230 nm
  • Column Temperature: 25°C
  • Flow Rate: 1.0 mL/min
  • Sample Preparation: Dissolution in methanol-acetonitrile-water-glacial acetic acid mixtures

Table 3: Validated HPLC Method Performance Characteristics for Aripiprazole Impurity 4

Validation ParameterValue/SpecificationMethodological Significance
Calibration Equationy = 338476x + 4888Linear relationship across working range
Correlation Coefficient (r)0.9999Demonstrates excellent linearity
Limit of Detection (LOD)0.013 μg/mLSensitivity threshold for detection
Limit of Quantification (LOQ)0.044 μg/mLReliable quantitative measurement threshold
Accuracy (Recovery)98.2% - 101.5%Minimal systematic error in measurement
Precision (RSD)<2% across LOQ to 150% levelsHigh reproducibility of measurements

Method validation studies confirm exceptional linearity (r=0.9999) over the analytical range from LOQ to 150% of the specification limit, with precision demonstrated by relative standard deviation (RSD) values consistently below 2% and accuracy reflected in recovery percentages ranging between 98.2% and 101.5% [3]. These validation parameters ensure the method's reliability for detecting Aripiprazole Impurity 4 at concentrations as low as 0.013 μg/mL (LOD) and quantifying precisely down to 0.044 μg/mL (LOQ), significantly below the required thresholds [3].

Quality Control Applications: In pharmaceutical analysis, this validated HPLC method enables:

  • Stability Indicating Method (SIM): Specific detection and quantification during forced degradation studies (acid/base hydrolysis, oxidative stress, thermal stress, photolytic exposure)
  • Batch Release Testing: Routine quality control of commercial batches
  • Specification Setting: Data-driven establishment of acceptance criteria
  • Comparative Analyses: Impurity profiling between reference products and generic formulations

Under ICH Q3B(R2) guidelines, identification thresholds require structural characterization when Aripiprazole Impurity 4 exceeds 0.10% of the aripiprazole peak area in drug products, while qualification necessitates toxicological evaluation above 0.15%. These regulatory mandates underscore the critical importance of robust analytical methods capable of specific, sensitive, and accurate impurity quantification throughout the product lifecycle [3].

Properties

CAS Number

1424857-63-5

Product Name

Aripiprazole Impurity 4

Molecular Formula

C36H42Cl2N4O4

Molecular Weight

665.67

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.